3-[4-(4-methylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione 3-[4-(4-methylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Brand Name: Vulcanchem
CAS No.: 1251675-28-1
VCID: VC7500724
InChI: InChI=1S/C21H25N5O3S/c1-13(2)12-26-19(27)17-16(22-21(26)29)18(30-23-17)20(28)25-10-8-24(9-11-25)15-6-4-14(3)5-7-15/h4-7,13H,8-12H2,1-3H3,(H,22,29)
SMILES: CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC(C)C
Molecular Formula: C21H25N5O3S
Molecular Weight: 427.52

3-[4-(4-methylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

CAS No.: 1251675-28-1

Cat. No.: VC7500724

Molecular Formula: C21H25N5O3S

Molecular Weight: 427.52

* For research use only. Not for human or veterinary use.

3-[4-(4-methylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione - 1251675-28-1

Specification

CAS No. 1251675-28-1
Molecular Formula C21H25N5O3S
Molecular Weight 427.52
IUPAC Name 3-[4-(4-methylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Standard InChI InChI=1S/C21H25N5O3S/c1-13(2)12-26-19(27)17-16(22-21(26)29)18(30-23-17)20(28)25-10-8-24(9-11-25)15-6-4-14(3)5-7-15/h4-7,13H,8-12H2,1-3H3,(H,22,29)
Standard InChI Key UMXHDCLXFDQGJJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C<sub>21</sub>H<sub>25</sub>N<sub>5</sub>O<sub>3</sub>S, with a molecular weight of 427.52 g/mol. Its IUPAC name systematically describes the fused ring system: the thiazolo[4,3-d]pyrimidine core is substituted at position 3 with a 4-(4-methylphenyl)piperazine-1-carbonyl group and at position 6 with a 2-methylpropyl (isobutyl) chain. The dione functionality at positions 5 and 7 introduces hydrogen-bonding capacity, critical for target engagement.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1251675-28-1
Molecular FormulaC<sub>21</sub>H<sub>25</sub>N<sub>5</sub>O<sub>3</sub>S
Molecular Weight427.52 g/mol
SMILESCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC(C)C
InChIKeyUMXHDCLXFDQGJJ-UHFFFAOYSA-N

The stereoelectronic profile of the molecule is defined by its planar thiazolopyrimidine system and the flexible piperazine moiety, which may adopt multiple conformations in solution.

Structural Motifs and Pharmacophoric Elements

The compound integrates three pharmacologically relevant motifs:

  • Thiazolopyrimidine Core: A bicyclic system combining thiazole and pyrimidine rings, known to modulate kinase and protease activities.

  • Piperazine-Carbonyl Linker: Introduces hydrogen-bond acceptors/donors and enables interactions with amine-recognizing targets like GPCRs .

  • Isobutyl Side Chain: Enhances lipophilicity, potentially improving blood-brain barrier permeability.

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

While detailed synthetic protocols remain proprietary, retrosynthetic disconnections suggest a convergent strategy:

  • Thiazolopyrimidine Core Assembly: Likely via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds, followed by oxidation to install the dione functionality.

  • Piperazine Substituent Introduction: Mitsunobu or Ullmann coupling could attach the 4-(4-methylphenyl)piperazine group to the core’s carbonyl .

  • Isobutyl Side Chain Installation: Alkylation at position 6 using 2-methylpropyl halides under basic conditions.

Process Optimization Challenges

Key challenges include:

  • Regioselectivity Control: Ensuring proper substitution at the thiazolopyrimidine C3 and C6 positions requires careful catalyst selection.

  • Oxidation State Management: Maintaining the dione structure during later-stage functionalization steps necessitates inert atmosphere conditions.

Table 2: Hypothetical Synthetic Yield Optimization

StepReaction TypeYield Improvement Strategy
1Core CyclizationMicrowave-assisted synthesis
2Piperazine CouplingPalladium-catalyzed Buchwald-Hartwig
3AlkylationPhase-transfer catalysis

Biological Activity and Mechanistic Insights

Screening Library Performance

As a member of kinase-focused libraries, this compound demonstrates:

  • IC<sub>50</sub> < 10 μM against P2X3 purinoceptors in preliminary assays .

  • Selectivity Index >50 over related P2X receptors (P2X1, P2X7) in calcium flux assays .

Putative Target Engagement Mechanisms

Molecular docking studies suggest:

  • Piperazine Interaction: The 4-methylphenyl-piperazine moiety occupies hydrophobic pockets in P2X3 receptors, mimicking ATP-binding motifs .

  • Dione Coordination: The 5,7-dione system chelates Mg<sup>2+</sup> ions critical for receptor activation.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Piperazine-Containing Heterocycles

CompoundTargetIC<sub>50</sub>Selectivity Index
Target CompoundP2X38.2 μM52
4-Methyl-2-(4-methylphenyl)-6-[4-(pyridin-2-YL)piperazine-1-carbonyl]-triazine-dione P2X714.7 μM18
Patent Example 1 P2X36.9 μM61

The target compound exhibits superior selectivity for P2X3 over P2X7 compared to analog , likely due to its isobutyl side chain occupying a subpocket in P2X3’s extracellular domain .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator